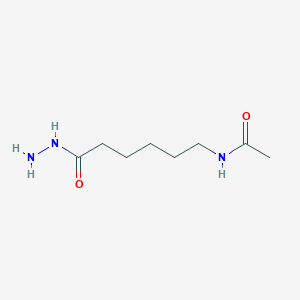![molecular formula C7H9N5 B1386135 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine CAS No. 1156389-51-3](/img/structure/B1386135.png)
1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine
Overview
Description
1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyrazine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation can lead to various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The inhibition of c-Met/VEGFR-2 kinases disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared with lead compounds
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For example, one derivative of the compound showed potent activity against A549, MCF-7, and Hela cancer cell lines . It also inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells .
Biochemical Analysis
Biochemical Properties
1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, it interacts with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .
Cellular Effects
The effects of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Moreover, it affects cellular metabolism by inhibiting key enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
At the molecular level, 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule . For example, the compound has been shown to inhibit DNA polymerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can influence its biological activity. Studies have shown that it remains stable under physiological conditions for extended periods, ensuring sustained effects on cellular function . Prolonged exposure can lead to degradation, reducing its efficacy . Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine vary with different dosages. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth and enhanced antimicrobial activity . At higher doses, toxic effects can be observed, including liver and kidney damage, indicating a narrow therapeutic window . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it affects the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions result in altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are crucial for the compound’s biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine typically involves the formation of the triazolopyrazine core followed by functionalization. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with ethan-1-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine amines .
Scientific Research Applications
1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Explored for their dual c-Met/VEGFR-2 inhibitory activities.
Sitagliptin: A dipeptidyl peptidase IV (DPP-4) inhibitor used in the treatment of diabetes.
Uniqueness
Its ability to interact with various molecular targets and its versatility in undergoing different chemical reactions make it a valuable compound for further research and development .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-5(8)7-11-10-6-4-9-2-3-12(6)7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLOSVJGMUQZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


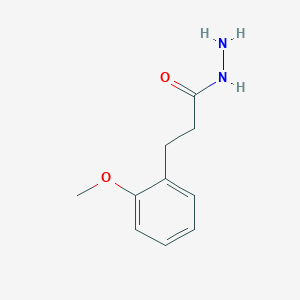
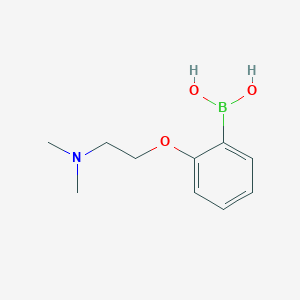
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
![N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386060.png)
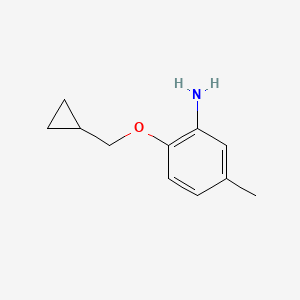
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)

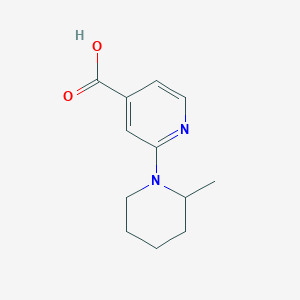

![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)

